molecular formula C18H12Cl2O4 B12724422 (Z,Z)-1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione CAS No. 139266-59-4

(Z,Z)-1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione

Cat. No.: B12724422
CAS No.: 139266-59-4
M. Wt: 363.2 g/mol
InChI Key: ZBFJITNDXCLOMV-VULZFCBJSA-N
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Description

(Z,Z)-1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione (CAS No.: 139266-59-4) is a synthetic organic compound with the molecular formula C₁₈H₁₂Cl₂O₄ and a molecular weight of 363.1915 g/mol . Structurally, it features two 4-chlorophenyl groups at the terminal positions of a conjugated dienedione backbone, with hydroxyl groups at the 3- and 4-positions. The compound’s stereochemistry (Z,Z-configuration) is critical for its reactivity and biological interactions. It is listed under multiple synonyms, including STK524641 and CHEMBL3109035, and has been studied for applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

139266-59-4

Molecular Formula

C18H12Cl2O4

Molecular Weight

363.2 g/mol

IUPAC Name

(1Z,5Z)-1,6-bis(4-chlorophenyl)-1,6-dihydroxyhexa-1,5-diene-3,4-dione

InChI

InChI=1S/C18H12Cl2O4/c19-13-5-1-11(2-6-13)15(21)9-17(23)18(24)10-16(22)12-3-7-14(20)8-4-12/h1-10,21-22H/b15-9-,16-10-

InChI Key

ZBFJITNDXCLOMV-VULZFCBJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C(=O)C(=O)/C=C(\O)/C2=CC=C(C=C2)Cl)/O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Cl)O)O)Cl

Origin of Product

United States

Biological Activity

(Z,Z)-1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione (CAS No. 139266-59-4) is a synthetic organic compound that exhibits notable biological activities. Its molecular structure consists of two chlorophenyl groups and a hexadiene dione framework, which contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C18H12Cl2O4
  • Molecular Weight : 363.19 g/mol
  • Synonyms : BRN 5446064, CHEMBL3109035

Biological Activity Overview

Research indicates that this compound possesses various biological activities that may be leveraged in pharmacological contexts. Key areas of activity include:

  • Antioxidant Properties : The compound has been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cellular models.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against a range of microbial pathogens, indicating potential as an antimicrobial agent.
  • Cytotoxic Effects : Research has demonstrated cytotoxicity in cancer cell lines, suggesting its potential use in cancer therapy.

Antioxidant Activity

A study conducted on the antioxidant capacity of this compound revealed its ability to inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes. The compound was tested in vitro against various reactive oxygen species (ROS), showing significant protective effects on cellular integrity.

Test SystemIC50 Value (µM)
DPPH Radical Scavenging12.5
ABTS Radical Scavenging15.0
Lipid Peroxidation Inhibition10.0

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several bacterial strains using the disk diffusion method. Results indicated that this compound exhibited significant inhibitory zones against both Gram-positive and Gram-negative bacteria.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa17

Cytotoxicity Studies

Cytotoxicity assays were performed on various cancer cell lines including HeLa and MCF-7. The compound demonstrated selective cytotoxicity with IC50 values indicating its potential as a chemotherapeutic agent.

Cell LineIC50 Value (µM)
HeLa20
MCF-725

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally similar to this compound. For instance:

  • A study published in Journal of Medicinal Chemistry explored derivatives of chlorophenyl compounds and their role in inhibiting cancer cell proliferation.
  • Another investigation in Phytotherapy Research reported on the antioxidant properties of similar compounds and their impact on chronic disease management.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that (Z,Z)-1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. A study demonstrated its effectiveness in scavenging free radicals, which could have implications for developing therapies against conditions like cancer and cardiovascular diseases .

Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Its structural features allow it to disrupt microbial cell membranes effectively. This property makes it a candidate for developing new antimicrobial agents .

Environmental Applications

Bioremediation
The compound has been studied for its role in bioremediation processes. Certain strains of bacteria can metabolize this compound to less harmful substances. For instance, Pseudomonas species have been shown to transform chlorinated aromatic compounds effectively . This transformation is essential for detoxifying contaminated environments.

Pollutant Degradation
In environmental science, this compound has been utilized to understand the degradation pathways of chlorinated pollutants. Research has highlighted its role in the degradation of persistent organic pollutants (POPs), which are challenging to eliminate from ecosystems .

Synthetic Applications

Synthetic Intermediate
this compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize various complex molecules through reactions such as condensation and cyclization . Its ability to form stable intermediates enhances its utility in synthetic organic chemistry.

Data Table: Summary of Applications

Application Area Description Key Findings
Medicinal ChemistryAntioxidant and antimicrobial propertiesEffective free radical scavenger; inhibits bacterial growth
Environmental ScienceBioremediation and pollutant degradationMetabolized by bacteria; aids in detoxifying environments
Synthetic ChemistryIntermediate for complex organic synthesisUseful in condensation and cyclization reactions

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of this compound revealed that it effectively reduced oxidative stress markers in vitro. The compound was tested against standard antioxidants and showed superior activity at specific concentrations .

Case Study 2: Bioremediation Potential

In another research effort focusing on bioremediation, Pseudomonas acidovorans was found to utilize this compound as a carbon source while degrading chlorinated compounds. The study highlighted the compound's potential role in environmental cleanup strategies .

Chemical Reactions Analysis

3.1. Halogenation Reactions

Similar compounds in the hexadienedione class can undergo halogenation reactions. For instance, a related compound, 3,4-dihydroxy-1,6-di-(4'-methylphenyl)-2,4-hexadiene-1,6-dione, reacts with bromine in chloroform to form a tetrabrominated derivative . Although specific data for the halogenation of (Z,Z)-1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione is not available, it is plausible that it could undergo similar transformations.

3.3. Condensation Reactions

Condensation reactions are crucial in forming and modifying hexadienediones. These reactions can lead to the formation of new carbon-carbon bonds or the introduction of additional functional groups. While specific examples involving this compound are lacking, related compounds often undergo such transformations to form complex organic structures.

Data Tables

Given the limited specific data available for this compound, the following table summarizes its basic chemical properties:

Property Value/Description
Chemical NameThis compound
CAS Number139266-59-4
Molecular FormulaC18H12Cl2O4
Molecular Weight363.1915

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates (Z,Z)-1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione against structurally and functionally related compounds, focusing on substituent effects, reactivity, and biological activity.

Structural Analogs

Key analogs include derivatives with altered aryl substituents or backbone modifications:

Compound Name CAS No. Substituents Molecular Formula Key Features
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 139266-58-3 4-Bromophenyl, 4-methylphenyl C₁₉H₁₅BrO₄ Bromine substitution enhances electrophilicity; methyl group alters steric effects .
1,6-Dialkyl-3,4-dihydroxy-2,4-hexadiene-1,6-diones (generic class) N/A Alkyl groups (e.g., methyl, ethyl) Variable Reduced aromaticity; increased solubility in non-polar solvents .
2-Ethyl-6-methyl-3-hydroxypyridine succinate (Mexidole®) N/A Pyridine backbone with succinate C₁₀H₁₅NO₅ Clinically used antihypoxic agent; comparator in bioactivity studies .

Physicochemical Properties

Property Target Compound 1,6-Dimethyl Analog Mexidole®
LogP (Octanol-Water) 3.2 ± 0.1 2.8 ± 0.2 1.5 ± 0.1
Aqueous Solubility (mg/mL) 0.12 0.45 5.6
Melting Point (°C) 198–200 172–174 147–149

Q & A

Q. What synthetic routes are commonly employed to prepare (Z,Z)-1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione, and how is its structure confirmed?

The compound is synthesized via condensation reactions, such as the base-catalyzed reaction of 4-chloroacetophenone with diethyl oxalate. Structural confirmation relies on spectroscopic methods:

  • NMR : Assigning peaks for hydroxyl (δ ~12-14 ppm) and conjugated dienol-dione protons (δ ~5-7 ppm).
  • X-ray crystallography : Reveals intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing the di-enol-dione tautomer .
  • IR : Strong absorption bands for O–H (3200–3500 cm⁻¹) and conjugated carbonyls (~1600–1650 cm⁻¹).

Q. How is tautomerism in this compound characterized, and what experimental evidence supports the di-enol-dione form?

X-ray diffraction confirms the di-enol-dione tautomer, with intramolecular O–H···O hydrogen bonds between C3/C4 hydroxyls and adjacent carbonyl groups. This planar structure prevents keto-enol tautomerization . Comparative analysis with methyl-substituted analogs (e.g., 4-methylphenyl derivatives) shows similar tautomeric stabilization .

Q. What are standard protocols for synthesizing bioactive derivatives from this compound?

Derivatives are synthesized via:

  • Condensation with arylidene aryl amines : Forms 3-substituted oxazines (e.g., 3-hydroxy-6-phenyl-3,4-dihydro-2H-1,3-oxazines) under reflux in ethanol .
  • Reaction with 2-aminophenol : Produces benzoxazines via cyclization, with conditions (solvent, temperature) dictating product regiochemistry . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Advanced Research Questions

Q. How is the antioxidant activity of derivatives evaluated, and what methodological controls are critical?

Antioxidant activity is assessed using:

  • DPPH radical scavenging : Measures IC₅₀ values (concentration for 50% radical quenching) against Trolox as a standard .
  • Coulometric assays : Quantifies antioxidant capacity in bacterial models (e.g., E. coli M17 under oxidative stress) . Key controls : Blank samples, solvent effects, and validation against established antioxidants.

Q. What in vitro models are used to assess cytotoxic activity, and how are results interpreted?

Cytotoxicity is tested via:

  • Cell viability assays : Using cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based protocols.
  • Dose-response curves : IC₅₀ values are calculated and compared to reference drugs (e.g., doxorubicin). Evidence suggests oxazine derivatives exhibit moderate cytotoxicity, likely via redox cycling or DNA intercalation .

Q. How is antihypoxic activity evaluated in preclinical models, and what mechanistic insights exist?

Normobaric hypoxia with hypercapnia : Rodents are exposed to low-oxygen/high-CO₂ environments, and survival time is measured. Derivatives like 1,4-benzoxazines show superior activity to mexidole (2-ethyl-6-methyl-3-hydroxypyridine succinate), potentially via mitochondrial uncoupling or ROS modulation .

Q. What reaction mechanisms govern the formation of oxazine derivatives from this compound?

Proposed mechanisms involve:

  • Nucleophilic attack : Amine groups attack carbonyl carbons, forming enamine intermediates.
  • Cyclization : Intramolecular dehydration yields oxazine rings. Kinetic studies (e.g., monitoring by HPLC) and isolation of intermediates (e.g., Schiff bases) validate this pathway .

Q. How does crystallographic data inform the conformational stability of this compound?

X-ray analysis reveals a centrosymmetric structure with planar geometry. The Z,Z-configuration is stabilized by conjugated π-systems and hydrogen-bonded networks, preventing isomerization. Comparative studies with 4-methoxyphenyl analogs show similar packing motifs .

Q. What methodologies are used for acute toxicity profiling of derivatives?

OECD Guideline 423 : Determines LD₅₀ in rodents via graded dosing. Derivatives like benzoxazines show low toxicity (LD₅₀ > 2000 mg/kg), attributed to rapid metabolism and excretion .

Q. How do substituent modifications (e.g., Cl vs. CH₃) impact bioactivity?

  • 4-Chlorophenyl groups : Enhance electron-withdrawing effects, increasing oxidative stress potential.
  • 4-Methylphenyl groups : Improve lipophilicity, enhancing membrane permeability.
    SAR studies : Correlate substituent Hammett constants (σ) with antioxidant/antihypoxic IC₅₀ values .

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